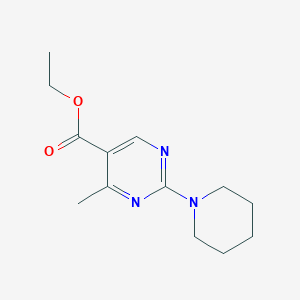
Ethyl 4-methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-methyl-2-piperidin-1-ylpyrimidine-5-carboxylate is a chemical compound with the molecular formula C13H19N3O2 and a molecular weight of 249.31 g/mol It is a pyrimidine derivative, which is a class of organic compounds known for their wide range of biological activities
Métodos De Preparación
The synthesis of Ethyl 4-methyl-2-piperidin-1-ylpyrimidine-5-carboxylate typically involves the reaction of piperidine with a pyrimidine derivative under specific conditions. One common method involves the use of piperazine and potassium carbonate in chloroform at room temperature . The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control.
Análisis De Reacciones Químicas
Ethyl 4-methyl-2-piperidin-1-ylpyrimidine-5-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Ethyl 4-methyl-2-piperidin-1-ylpyrimidine-5-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential neuroprotective and anti-neuroinflammatory properties . In medicine, it may be explored for its antiviral, anticancer, antioxidant, and antimicrobial activities
Mecanismo De Acción
The mechanism of action of Ethyl 4-methyl-2-piperidin-1-ylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit the production of nitric oxide and tumor necrosis factor-α in human microglia cells, thereby exhibiting anti-inflammatory properties . It may also reduce the expression of endoplasmic reticulum chaperone BIP and apoptosis marker cleaved caspase-3 in human neuronal cells, indicating its neuroprotective activity . The compound’s effects are likely mediated through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .
Comparación Con Compuestos Similares
Ethyl 4-methyl-2-piperidin-1-ylpyrimidine-5-carboxylate can be compared with other pyrimidine derivatives, such as ethyl 4-(4-substituted phenyl)-6-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxylate While both compounds share a similar core structure, their substituents and functional groups differ, leading to variations in their chemical properties and biological activities
Actividad Biológica
Ethyl 4-methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylate is an organic compound belonging to the piperidinecarboxylic acid class. Its complex structure, featuring a piperidine ring and a pyrimidine moiety, suggests potential pharmacological applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, enzyme inhibition, and potential therapeutic applications.
The compound has a molecular formula of C13H18N2O2 and a molecular weight of approximately 263.3354 g/mol. The structural complexity of this compound allows for interactions with various biological targets, which may lead to diverse pharmacological effects.
The proposed mechanism of action for this compound involves interaction with specific proteins and biochemical pathways:
Target Proteins
Research on related compounds suggests that they may interact with proteins such as ATF4 and NF-kB, influencing cellular stress responses and inflammatory processes.
Biochemical Pathways
The compound may modulate several pathways:
- Inhibition of Apoptosis : Similar compounds have been shown to inhibit apoptosis in various cell types.
- Regulation of Inflammatory Responses : By targeting the NF-kB pathway, the compound might reduce inflammation associated with chronic diseases .
Case Studies and Research Findings
While direct studies on this compound are sparse, related research provides insights into its potential applications:
Propiedades
IUPAC Name |
ethyl 4-methyl-2-piperidin-1-ylpyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-3-18-12(17)11-9-14-13(15-10(11)2)16-7-5-4-6-8-16/h9H,3-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLGHFDFQXJOGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C)N2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














